Alcuronium

Description

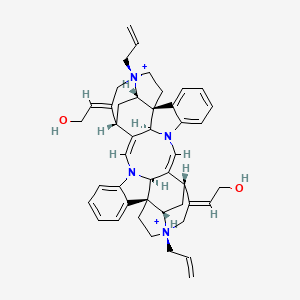

Structure

3D Structure

Properties

CAS No. |

23214-96-2 |

|---|---|

Molecular Formula |

C44H50N4O2+2 |

Molecular Weight |

666.9 g/mol |

IUPAC Name |

(2E)-2-[(1S,11S,13S,17S,27S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |

InChI |

InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25?,34-26?/t31-,32-,39-,40-,41-,42-,43+,44+,47?,48?/m0/s1 |

InChI Key |

MUQUYTSLDVKIOF-OIBCBTBKSA-N |

SMILES |

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |

Isomeric SMILES |

C=CC[N+]12[C@@H]3[C@]4(C5=CC=CC=C5N6[C@H]4C(=CN7[C@H]8C(=C6)[C@@H]9/C(=C\CO)/C[N+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)[C@@H](C3)/C(=C\CO)/C1)CC2 |

Canonical SMILES |

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |

Appearance |

Solid powder |

Other CAS No. |

23214-96-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

15180-03-7 (dichloride) 25389-91-7 (iodide salt/solvate) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alcuronium Alcuronium Chloride Alcuronium Dichloride Allnortoxiferine Alloferin Dialferine Diallylnortoxiferine Dichloride, Alcuronium Dichloride, N,N'-Diallylnortoxiferinium N,N'-Diallylnortoxiferinium Dichloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Alcuronium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcuronium chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent derived from C-toxiferine I, an alkaloid obtained from Strychnos toxifera. For decades, it has been utilized in clinical settings as a muscle relaxant during surgical procedures. This technical guide provides a comprehensive overview of the core mechanism of action of this compound chloride, focusing on its molecular interactions, pharmacodynamics, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action

This compound chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2] In the physiological state, the binding of the neurotransmitter acetylcholine (ACh) to these receptors triggers a conformational change, opening the ion channel and allowing an influx of sodium ions. This leads to depolarization of the muscle cell membrane and subsequent muscle contraction.[1]

This compound chloride, due to its structural similarity to acetylcholine, binds to the same recognition sites on the nAChR without activating the channel.[2] By competitively inhibiting the binding of ACh, this compound chloride prevents the depolarization of the motor endplate, thereby blocking neuromuscular transmission and resulting in flaccid paralysis.[1][2] The onset of action is relatively slow, and it has a prolonged duration of effect.[1] The neuromuscular blockade induced by this compound chloride can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft, allowing it to outcompete this compound chloride for receptor binding.[3]

In addition to its primary action at the neuromuscular junction, this compound chloride can also exhibit a vagolytic effect by blocking cardiac muscarinic receptors, which can lead to cardiovascular side effects.[3]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data regarding the pharmacodynamic properties of this compound chloride.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Value | Species/Tissue | Reference |

| Kᵢ | Muscle-type nAChR | 234 nM | Not Specified | [4] |

Table 2: In Vivo Potency and Dose-Response

| Parameter | Value (µg/kg) | Species | Notes | Reference |

| ED₅₀ | 111 | Human | Electromyography (EMG) using DATEX relaxograph | [5] |

| ED₉₅ | 250 | Human | Electromyography (EMG) using DATEX relaxograph | [5] |

| ED₉₅ | 250 | Human | Intravenous single-bolus injection | [6] |

Table 3: Clinical Pharmacokinetics and Pharmacodynamics

| Parameter | Dose (mg/kg) | Value (mean ± SD) | Patient Population | Reference |

| Onset Time | 0.3 | 2.4 min | 20 patients | [7] |

| Maintenance Time | 0.3 | 63 min | 20 patients | [7] |

| Time to Max Block | 0.25 | 3 - 30 min (range) | 17 patients | [8] |

| Time to 5% Recovery | 0.25 | 42 min | 17 patients | [8] |

| Onset Time | 0.25 | 2.2 ± 1.2 min | 10 patients | [6] |

| Duration to 25% Recovery (DUR₂₅%) | 0.25 | 54 ± 14 min | 10 patients | [6] |

| Recovery Index (25-75%) | 0.25 | 37 ± 11 min | 10 patients | [6] |

| Steady-state concentration for 95% paralysis | Infusion | 0.91 ± 0.35 µg/ml | 6 patients | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize the mechanism of action of this compound chloride.

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Kᵢ) of this compound chloride for the nicotinic acetylcholine receptor.

-

Materials:

-

Membrane preparation rich in nAChRs (e.g., from Torpedo electric organ or a cell line expressing the receptor).

-

Radioligand with high affinity for nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

-

This compound chloride solutions of varying concentrations.

-

Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

In a series of microcentrifuge tubes, combine the receptor-rich membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound chloride.

-

Include control tubes for total binding (no this compound chloride) and non-specific binding (excess of a known nAChR ligand).

-

Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound chloride concentration.

-

Determine the IC₅₀ value (the concentration of this compound chloride that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Electrophysiological Assessment of Neuromuscular Blockade

This protocol describes the in vivo measurement of neuromuscular blockade in an animal model or human subjects.

-

Preparation:

-

Anesthetize the subject according to approved protocols.

-

Isolate a peripheral nerve-muscle unit (e.g., the ulnar nerve and adductor pollicis muscle in humans).

-

Place stimulating electrodes over the nerve and recording electrodes over the muscle belly.

-

-

Procedure:

-

Deliver supramaximal electrical stimuli to the nerve at a set frequency (e.g., train-of-four stimulation, 2 Hz for 2 seconds).

-

Record the resulting muscle contractions (twitch tension) using a force transducer or electromyography (EMG).

-

Establish a stable baseline response.

-

Administer a bolus intravenous dose of this compound chloride.

-

Continuously monitor and record the twitch response over time.

-

-

Data Analysis:

-

Measure the amplitude of the first twitch (T1) of the train-of-four response.

-

Express the post-drug T1 amplitude as a percentage of the baseline T1 amplitude to quantify the degree of neuromuscular blockade.

-

Determine key pharmacodynamic parameters:

-

Onset time: Time from drug administration to maximum block.

-

Duration of action: Time from drug administration until the twitch height recovers to a certain percentage of baseline (e.g., 25% or 90%).

-

Recovery index: Time taken for the twitch height to recover from 25% to 75% of baseline.

-

-

Visualizations

Signaling Pathway of this compound Chloride at the Neuromuscular Junction

Caption: Competitive antagonism of this compound chloride at the nAChR.

Experimental Workflow for Determining Neuromuscular Blockade

Caption: Workflow for in vivo assessment of neuromuscular blockade.

Structure-Activity Relationship of this compound Chloride

Caption: Structure-activity relationship of this compound chloride.

References

- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 2. What is this compound Chloride used for? [synapse.patsnap.com]

- 3. This compound chloride - Wikipedia [en.wikipedia.org]

- 4. This compound chloride | 15180-03-7 | Benchchem [benchchem.com]

- 5. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Clinical research of muscular relaxation induced by this compound and pancuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of this compound chloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound kinetics and plasma concentration-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the In Vitro Pharmacodynamics of Alcuronium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro pharmacodynamics of alcuronium, a non-depolarizing neuromuscular blocking agent. It details the compound's mechanism of action, quantitative data from in vitro studies, and the experimental protocols used to determine these properties. This document is intended to serve as a technical resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Mechanism of Action: Competitive Antagonism at Nicotinic Acetylcholine Receptors

This compound chloride functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2] By reversibly binding to these receptors, this compound prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating the depolarization of the muscle cell membrane.[2] This inhibition of neuromuscular transmission leads to skeletal muscle relaxation and paralysis.[2]

The nAChR at the neuromuscular junction is a pentameric ligand-gated ion channel. In adult mammals, it is composed of two α1 subunits, one β1 subunit, one δ subunit, and one ε subunit. The two binding sites for acetylcholine, and consequently for competitive antagonists like this compound, are located at the interfaces between the α1 and δ subunits and the α1 and ε subunits. Blockade of even one of these sites is sufficient to prevent the conformational change required for ion channel opening.

Quantitative Analysis of In Vitro Potency

The potency of this compound as a neuromuscular blocking agent has been quantified in various in vitro preparations. The following table summarizes the available quantitative data.

| Parameter | Value | Species | Preparation | Agonist | Notes |

| IC50 | ~ 2 µM | Rat | Phrenic nerve-hemidiaphragm | Endogenous Acetylcholine | This value indicates the concentration of this compound required to inhibit the nerve-stimulated muscle twitch by 50%.[1] |

No direct in vitro Ki (inhibition constant) or pA2 (a measure of antagonist potency from Schild analysis) values for this compound at nicotinic acetylcholine receptors were identified in the reviewed literature.

Allosteric Modulation of Muscarinic Acetylcholine Receptors

In addition to its primary action at nicotinic receptors, this compound has been shown to interact with muscarinic acetylcholine receptors (mAChRs) in an allosteric manner. This is a significant aspect of its in vitro pharmacodynamic profile.

| Parameter | Value | Receptor Subtype | Species | Preparation | Radioligand | Notes |

| Ki | 0.48 ± 0.03 µM | M2 | Porcine | Heart homogenates | [3H]oxotremorine-M | This compound concentration-dependently inhibited agonist binding. |

| Kd | 0.6 µM | M2 | CHO cells | Stably transfected cells | Not specified | Demonstrates high affinity for the M2 receptor subtype. |

This compound acts as a positive allosteric modulator at M2 muscarinic receptors, retarding the dissociation of antagonists like [3H]N-methylscopolamine. This complex interaction may contribute to some of the cardiovascular side effects observed with this compound, such as changes in heart rate.

Detailed Experimental Protocols

The following sections describe the methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound and other neuromuscular blocking agents.

Rat Phrenic Nerve-Hemidiaphragm Preparation

This classic in vitro method is used to assess the potency of neuromuscular blocking agents by measuring their effect on nerve-stimulated muscle contraction.

Objective: To determine the concentration-response curve and IC50 of this compound.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 / 5% CO2

-

Organ bath (20-50 ml capacity) with a temperature control unit (37°C)

-

Force-displacement transducer

-

Stimulator for nerve stimulation (e.g., supramaximal square wave pulses of 0.2 ms duration at a frequency of 0.1 Hz)

-

Data acquisition system

Procedure:

-

Humanely euthanize a rat and exsanguinate.

-

Dissect out the phrenic nerve and a section of the hemidiaphragm.

-

Mount the preparation in the organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with 95% O2 / 5% CO2.

-

Attach the tendinous portion of the diaphragm to a fixed point and the muscular part to the force-displacement transducer.

-

Place the phrenic nerve on a bipolar platinum electrode for stimulation.

-

Apply a resting tension of approximately 1 g to the muscle and allow the preparation to equilibrate for at least 30 minutes, with regular washing.

-

Stimulate the phrenic nerve with supramaximal pulses and record the resulting isometric twitch contractions.

-

Once a stable baseline of twitch height is established, add increasing cumulative concentrations of this compound to the organ bath at set time intervals.

-

Record the percentage inhibition of the twitch height at each concentration until a maximal effect is achieved.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and calculate the IC50 value.

Schild Analysis for Competitive Antagonism

Schild analysis is a pharmacological method used to quantify the affinity of a competitive antagonist for its receptor. The output of this analysis is the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Objective: To determine the pA2 value of this compound, confirming its competitive antagonism at nAChRs.

Materials:

-

An in vitro preparation with functional nAChRs (e.g., cultured myotubes, Xenopus oocytes expressing nAChRs, or the phrenic nerve-diaphragm preparation).

-

A stable nicotinic agonist (e.g., acetylcholine in the presence of an acetylcholinesterase inhibitor, or a stable analogue like carbachol).

-

This compound chloride.

-

Appropriate physiological buffer and recording setup for the chosen preparation.

Procedure:

-

Generate a cumulative concentration-response curve for the agonist alone to determine its EC50.

-

Wash the preparation to remove the agonist.

-

Incubate the preparation with a fixed concentration of this compound for a predetermined equilibration period.

-

In the continued presence of this compound, generate a second agonist concentration-response curve. This curve should be shifted to the right with no change in the maximum response if the antagonism is competitive.

-

Repeat steps 2-4 with at least two other different fixed concentrations of this compound.

-

Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Construct the Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The x-intercept of the regression line is the pA2 value.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion flow through nAChR channels, providing a functional assessment of antagonism at the single-channel or whole-cell level.

Objective: To characterize the inhibitory effect of this compound on acetylcholine-evoked currents in cells expressing nAChRs.

Materials:

-

A cell line expressing the desired nAChR subtype (e.g., TE671 cells, which endogenously express human embryonic muscle nAChRs, or a non-neuronal cell line like HEK293 transfected with the cDNAs for the receptor subunits).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular (bath) solution (e.g., in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl2, 11 EGTA, 10 HEPES, pH 7.2).

-

Acetylcholine and this compound solutions.

-

A rapid solution exchange system.

Procedure (Whole-Cell Configuration):

-

Culture the cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull a micropipette with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Approach a cell with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.

-

Clamp the cell membrane at a holding potential of, for example, -60 mV.

-

Rapidly apply a known concentration of acetylcholine to the cell to evoke an inward current through the nAChRs.

-

After washing out the acetylcholine and allowing the receptors to recover, co-apply acetylcholine with a specific concentration of this compound and record the reduced current amplitude.

-

Repeat step 8 with a range of this compound concentrations to determine the concentration-dependent inhibition and calculate the IC50.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Caption: Signaling Pathway at the Neuromuscular Junction and the Site of this compound Action.

Caption: Experimental Workflow for Schild Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Alcuronium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, semi-synthesis, and mechanism of action of alcuronium, a semi-synthetic neuromuscular blocking agent. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

This compound chloride is a bis-quaternary ammonium neuromuscular blocking agent.[1] It is a semi-synthetic derivative of C-toxiferine I, an alkaloid obtained from Strychnos toxifera.[1] The chemical modification involves the replacement of the two N-methyl groups of C-toxiferine I with N-allyl groups, resulting in N,N'-diallyl-bis-nortoxiferine, known as this compound.[1] This structural change leads to a shorter duration of action compared to its parent compound, C-toxiferine I.[2]

The chemical structure of this compound is complex, featuring a dimeric indole alkaloid framework.[3] Its chemical formula is C₄₄H₅₀Cl₂N₄O₂.[4][5]

Table 1: Physicochemical Properties of this compound Chloride

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.2¹¹,¹⁴.1¹,²⁶.1¹⁰,¹⁷.0²,⁷.0¹³,¹⁷.0¹⁸,²³.0³⁰,³³.0⁸,³⁵.0²⁴,³⁶]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride | [4] |

| Molecular Formula | C₄₄H₅₀Cl₂N₄O₂ | [4][5] |

| Molecular Weight | 737.8 g/mol | [4][5] |

| CAS Number | 15180-03-7 | [4][5] |

| Appearance | White to yellow-white crystalline powder | [5] |

| Solubility | Soluble in water and ethanol | [5] |

| pH (10 mg/mL solution) | 6.0 - 8.5 | [5] |

Synthesis of this compound

This compound is prepared by the semi-synthesis from C-toxiferine I. The core of this synthesis is the N-allylation of the tertiary amine groups present in the precursor molecule, bisnortoxiferine I, which is derived from C-toxiferine I. While detailed proprietary industrial synthesis protocols are not publicly available, a representative experimental protocol for the N-allylation step can be outlined based on standard organic chemistry principles.

Caption: Logical workflow for the semi-synthesis of this compound chloride.

Disclaimer: The following is a representative protocol and has not been adapted from a published synthesis of this compound. It is based on general chemical principles for the N-allylation of complex amines.

Objective: To introduce allyl groups to the nitrogen atoms of a bis-tertiary amine precursor derived from C-toxiferine I.

Materials:

-

Bisnortoxiferine I (precursor)

-

Allyl bromide

-

Anhydrous acetonitrile (solvent)

-

Sodium bicarbonate (base)

-

Diethyl ether

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., dichloromethane/methanol gradient)

Procedure:

-

The bisnortoxiferine I precursor is dissolved in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Sodium bicarbonate is added to the solution to act as a base.

-

Allyl bromide (2.2 equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 24-48 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield N,N'-diallyl-bis-nortoxiferine (this compound free base).

-

The purified free base is then converted to the dichloride salt by treatment with hydrochloric acid.

Table 2: Quantitative Data for a Representative N-Allylation Reaction

| Parameter | Value | Notes |

| Reactant Ratio | 1 : 2.2 (Precursor : Allyl Bromide) | A slight excess of the alkylating agent is used. |

| Typical Yield | 60-80% | Highly dependent on the specific substrate and reaction conditions. |

| Purity (Post-Purification) | >98% | As determined by HPLC and NMR. |

Mechanism of Action

This compound chloride is a non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2]

-

Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of acetylcholine (ACh).

-

ACh diffuses across the synaptic cleft and binds to nAChRs on the muscle fiber's motor endplate.

-

This binding causes a conformational change in the nAChR, opening its ion channel and allowing an influx of sodium ions (Na⁺), which leads to depolarization of the endplate.

-

If the depolarization reaches a certain threshold, it triggers a muscle action potential, leading to muscle contraction.

-

This compound, as a competitive antagonist, binds to the same nAChRs as ACh but does not activate the receptor.

-

By occupying the binding sites, this compound prevents ACh from binding, thereby inhibiting the depolarization of the motor endplate and subsequent muscle contraction, resulting in muscle relaxation.

Caption: Competitive antagonism of nAChRs by this compound.

Experimental Protocols for Pharmacodynamic Assessment

The neuromuscular blocking effects of this compound can be quantified using electromyography (EMG) or mechanomyography to measure the muscle response to nerve stimulation.

Objective: To quantify the onset, depth, and duration of neuromuscular blockade induced by this compound.

Methodology:

-

Patient Preparation: The study is conducted on consenting ASA class I or II patients under general anesthesia.

-

Stimulation: The ulnar nerve is stimulated at the wrist using supramaximal square-wave stimuli.

-

Recording: The evoked compound muscle action potential of the adductor pollicis muscle is recorded. Train-of-four (TOF) stimulation is a common modality, where four stimuli are delivered at 2 Hz.

-

Drug Administration: A specified dose of this compound chloride is administered intravenously.

-

Data Collection: The twitch response (T1) and the ratio of the fourth to the first twitch (TOF ratio) are recorded continuously to determine the pharmacodynamic parameters.

Caption: Workflow for neuromuscular blockade monitoring.

Table 3: Pharmacodynamic Parameters of this compound Chloride

| Parameter | Value (mean ± SD or range) | Dose |

| ED₅₀ | 111 µg/kg | N/A |

| ED₉₅ | 250 µg/kg | N/A |

| Onset Time | 5.0 ± 3.4 min | 300 µg/kg |

| Duration₂₅ (Time to 25% recovery) | 62 ± 25 min | 300 µg/kg |

| Duration₇₅ (Time to 75% recovery) | 119 ± 38 min | 300 µg/kg |

| Spontaneous Recovery Index (25-75%) | 58 ± 34 min | 300 µg/kg |

Data sourced from a study on patients undergoing elective surgery.

References

- 1. This compound chloride - Wikipedia [en.wikipedia.org]

- 2. Toxiferine - Wikipedia [en.wikipedia.org]

- 3. This compound | C44H50N4O2+2 | CID 21158560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Chloride | C44H50Cl2N4O2 | CID 21158559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

Alcuronium: A Technical Guide to its History, Discovery, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcuronium chloride, a semi-synthetic derivative of the natural alkaloid C-toxiferine I, holds a significant place in the history of pharmacology as an early neuromuscular blocking agent.[1] This technical guide provides an in-depth exploration of the history, discovery, chemical synthesis, and core pharmacology of this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of its mechanism of action, pharmacokinetics, and pharmacodynamics. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key studies, and mandatory visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this historically important muscle relaxant.

History and Discovery

The journey to the development of this compound is rooted in the centuries-old use of curare, a plant-derived arrow poison used by South American indigenous peoples for hunting.[2] The active compounds in curare were found to be potent muscle relaxants. One of the key alkaloids isolated from Strychnos toxifera, a source of curare, was C-toxiferine I.[1] While a potent neuromuscular blocker, C-toxiferine I exhibited a very long duration of action, limiting its clinical utility.[1]

In the mid-20th century, researchers sought to modify natural compounds to create safer and more controllable muscle relaxants for use in anesthesia and surgery. This led to the semi-synthetic preparation of this compound from C-toxiferine I.[1] The key chemical modification involved the replacement of the two N-methyl groups on the parent molecule with N-allyl groups, resulting in N,N-diallyl-bis-nortoxiferine, which became known as this compound.[1] This structural change was instrumental in shortening the duration of action compared to its natural precursor.[1] this compound was introduced into clinical practice in the late 1950s and was marketed under the trade name Alloferin.

Chemical Synthesis and Structure

This compound is a bis-quaternary alkaloid derived from C-toxiferine I. The synthesis is a semi-synthetic process starting with the naturally occurring alkaloid.

Synthesis Pathway:

The primary transformation in the synthesis of this compound from C-toxiferine I is the quaternization of the tertiary amine groups. This is achieved by replacing the N-methyl groups of C-toxiferine I with N-allyl groups. This process enhances the molecule's affinity for the nicotinic acetylcholine receptor and modifies its pharmacokinetic profile.

Caption: A simplified diagram illustrating the semi-synthetic conversion of C-toxiferine I to this compound through N-allylation.

Mechanism of Action

This compound is a non-depolarizing neuromuscular blocking agent.[2] Its primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[2] By binding to these receptors without causing depolarization, this compound prevents ACh from binding and initiating the ion channel opening necessary for muscle contraction.[2] This leads to muscle relaxation and, at sufficient doses, paralysis.[2]

The neuromuscular blockade induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine. These drugs increase the concentration of ACh at the neuromuscular junction, which can then more effectively compete with this compound for binding to the nAChRs, thereby restoring neuromuscular transmission.[1]

Caption: Signaling pathway at the neuromuscular junction showing competitive antagonism by this compound.

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potency, onset of action, and duration of effect.

| Parameter | Value | Reference |

| ED50 | 111 µg/kg | [3] |

| ED95 | 250 µg/kg | [3][4][5] |

| Onset of Action (to max block) | 2.2 ± 1.2 min (0.25 mg/kg dose) | [4] |

| Duration of Action (DUR25%) | 54 ± 14 min (0.25 mg/kg dose) | [4] |

| Recovery Index (25-75% recovery) | 37 ± 11 min | [4] |

| Potency vs. Tubocurarine | ~1.5 times as potent | [1] |

Pharmacokinetics

This compound is administered intravenously and its pharmacokinetics can be described by a two-compartment model.[6][7] It is not metabolized and is primarily excreted unchanged in the urine.[1][4]

| Parameter | Mean Value | Reference |

| Half-life (t½β) | 198.75 min | [6][7] |

| Apparent Volume of Distribution (Vdβ) | 24.26 L | [6][7] |

| Volume of Distribution at Steady-State (Vdss) | 20.89 L | [6][7] |

| Volume of the Central Compartment (Vc) | 8.18 L | [6][7] |

| Plasma Clearance (Clp) | 90.22 mL/min | [6][7] |

| Urinary Excretion (12-hour recovery) | 61% ± 20% | [4] |

Side Effects

The primary side effects of this compound are related to its effects on the cardiovascular system and histamine release.

-

Vagolytic Effect: this compound can cause a moderate increase in heart rate due to a selective atropine-like blockade of cardiac muscarinic receptors.[1]

-

Histamine Release: this compound has a lower propensity for histamine release compared to tubocurarine, but it is greater than that of pancuronium and vecuronium.[1][8] This can lead to hypotension and bronchospasm in susceptible individuals.

Comparative Histamine Release

| Drug | Relative Histamine Releasing Ability (Pancuronium = 1) | Reference |

| Vecuronium | 1.1 | [8] |

| Suxamethonium | 1.7 | [8] |

| This compound | 5 | [8] |

| Atracurium | 52 | [8] |

| d-tubocurarine | 172 | [8] |

Experimental Protocols

Determination of Neuromuscular Blockade in Humans

Objective: To quantify the potency (ED50, ED95) and time course of action of this compound.

Methodology:

-

Patient Selection: ASA class I or II patients scheduled for elective surgery are recruited with informed consent.

-

Anesthesia: Anesthesia is induced and maintained with a standardized technique (e.g., nitrous-oxide opioid anesthesia).

-

Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist with a peripheral nerve stimulator using a train-of-four (TOF) pattern. The evoked muscle response (twitch tension or electromyography) of the adductor pollicis muscle is recorded.

-

Drug Administration: this compound is administered intravenously as a single bolus dose. For dose-response studies, different doses are administered to different patient groups.

-

Data Collection:

-

Onset Time: Time from drug injection to maximum depression of the first twitch (T1) of the TOF.

-

ED50/ED95: The doses required to produce 50% and 95% depression of T1, respectively, are calculated using log-logit analysis of the dose-response data.[3]

-

Duration of Action (DUR25%): Time from injection to recovery of T1 to 25% of its baseline value.[4]

-

Recovery Index: Time taken for T1 to recover from 25% to 75% of its baseline value.[4]

-

Caption: Experimental workflow for assessing neuromuscular blockade in a clinical setting.

Measurement of Plasma Concentration

Objective: To determine the pharmacokinetic parameters of this compound.

Methodology:

-

Sample Collection: Venous blood samples are collected at predefined time points after intravenous administration of this compound.

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Analytical Method: this compound concentrations in plasma are quantified using a validated high-performance liquid chromatography (HPLC) assay.[4]

-

Pharmacokinetic Analysis: The plasma concentration-time data are fitted to a pharmacokinetic model (e.g., a two-compartment open model) to calculate parameters such as half-life, volume of distribution, and clearance.[6][7]

Assessment of Histamine Release

Objective: To compare the histamine-releasing potential of this compound with other neuromuscular blocking agents.

Methodology:

-

Subject Selection: Healthy volunteers are recruited for the study.

-

Drug Preparation: Equipotent neuromuscular blocking doses of the test drugs are prepared.

-

Intradermal Injection: A small, fixed volume of each drug solution is injected intradermally at separate sites on the forearm.

-

Measurement: The diameter of the wheal and flare response at each injection site is measured at a specified time point after injection.

-

Data Analysis: The size of the wheal and flare is used as an indicator of the amount of histamine released. Dose-response relationships can be calculated to determine the relative histamine-releasing ability of each drug.[8]

Conclusion

This compound represents a significant step in the evolution of neuromuscular blocking agents, bridging the gap between natural curare alkaloids and modern synthetic muscle relaxants. Its development through the chemical modification of C-toxiferine I demonstrated the feasibility of improving the pharmacological profile of natural products. While its use has largely been superseded by newer agents with more favorable side-effect profiles and shorter durations of action, the study of this compound provides valuable insights into the structure-activity relationships of neuromuscular blockers and the fundamental principles of neuromuscular pharmacology. This technical guide serves as a comprehensive resource for understanding the historical context and core scientific data associated with this important compound.

References

- 1. This compound chloride - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 3. [The dose-response relationship and time course of the neuromuscular blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The onset of this compound and tubocurarine: alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of this compound chloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Sites of Alcuronium on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alcuronium is a non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class of compounds.[1][2] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[3][4] By binding to the acetylcholine (ACh) recognition sites on the nAChR, this compound prevents the binding of ACh, thereby inhibiting the end-plate potential and subsequent muscle contraction. This technical guide provides a comprehensive overview of the binding sites of this compound on nAChRs, drawing upon data from this compound and structurally related compounds to elucidate its molecular interactions. The guide includes quantitative binding data for related compounds, detailed experimental protocols for characterizing such interactions, and visual representations of the relevant pathways and workflows.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at the postsynaptic nAChRs of the skeletal muscle.[3][5] The binding of this compound to the receptor does not induce the conformational change necessary for ion channel opening; instead, it physically occludes the binding of the endogenous agonist, acetylcholine.[5] To achieve neuromuscular blockade, a significant proportion of nAChRs, typically 70-80%, must be occupied by the antagonist.[6]

The nAChR at the neuromuscular junction is a pentameric ligand-gated ion channel. In adult muscle, it is composed of two α1 subunits, one β1, one δ, and one ε subunit. The two ACh binding sites are located at the interfaces of the α1 subunits with their adjacent non-α subunits, specifically the α1-δ and α1-ε interfaces.[7] These two binding sites are not identical and can exhibit different affinities for ligands.

Quantitative Binding Data

| Compound | Receptor Type | Binding Parameter | Value | Reference |

| d-tubocurarine | Torpedo nAChR (fetal muscle-type) | Kd (high-affinity site, α-γ interface) | 35 nM | [8] |

| Torpedo nAChR (fetal muscle-type) | Kd (low-affinity site, α-δ interface) | 1.2 µM | [8] | |

| Torpedo AChR | Ki (high-affinity site) | 20 nM | [9] | |

| Atracurium | Embryonic-type mouse nAChR | KB | ~1 µM | [10] |

| Pancuronium | Embryonic-type mouse nAChR | KB | ~0.01 µM | [10] |

Note: The data presented for d-tubocurarine and other compounds are intended to provide a comparative framework for understanding the potential binding affinity of this compound.

This compound Binding Sites on nAChR Subunits

The two acetylcholine binding sites on the nAChR are located in the extracellular domain at the interface between the two α subunits and their neighboring non-α subunits. For the adult muscle nAChR, these interfaces are α1-δ and α1-ε. For the fetal or Torpedo electric organ nAChR, they are α1-δ and α1-γ.

Photoaffinity labeling studies with radiolabeled d-tubocurarine have been instrumental in identifying the amino acid residues that contribute to the binding pocket. These studies have shown that residues from both the α subunit (the "principal" face) and the adjacent non-α subunit (the "complementary" face) form the binding site.

Given the structural similarity between this compound and d-tubocurarine, it is highly probable that this compound interacts with a similar set of residues. Key amino acids in the nAChR binding pocket include:

-

α subunit: Tyrosine 93, Tryptophan 149, Tyrosine 190, Cysteine 192, Cysteine 193, and Tyrosine 198.

-

γ subunit (in fetal nAChR): Tryptophan 55, Tyrosine 111, and Tyrosine 117.[11]

-

δ subunit: Tryptophan 57.[9]

The binding of d-tubocurarine, and likely this compound, involves cation-π interactions between the quaternary ammonium groups of the drug and the aromatic side chains of residues like tyrosine and tryptophan in the binding pocket.

Experimental Protocols

The characterization of this compound's binding to nAChRs involves a combination of radioligand binding assays and electrophysiological techniques.

Radioligand Binding Assay (Competitive Inhibition)

This method is used to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the nAChR.

Protocol:

-

Receptor Preparation:

-

Isolate nAChR-rich membranes from a suitable source, such as the electric organ of Torpedo californica or a cell line heterologously expressing the desired nAChR subtype.

-

Homogenize the tissue or cells in a buffered solution and perform differential centrifugation to obtain a membrane pellet.

-

Resuspend the pellet in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled antagonist (e.g., [³H]d-tubocurarine or ¹²⁵I-α-bungarotoxin).

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

-

Fit the data to a one-site or two-site competition model to determine the IC₅₀ value of this compound.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Analysis (Two-Electrode Voltage Clamp)

This technique measures the inhibition of agonist-induced currents in whole cells (e.g., Xenopus oocytes) expressing nAChRs.

Protocol:

-

Receptor Expression:

-

Inject cRNAs encoding the desired nAChR subunits into Xenopus laevis oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Perfuse the oocyte with a control buffer and then apply a known concentration of acetylcholine to elicit an inward current.

-

After washing out the agonist, pre-incubate the oocyte with a specific concentration of this compound for a set period.

-

Co-apply acetylcholine and this compound and record the inhibited current.

-

Repeat this process for a range of this compound concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of different concentrations of this compound.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the this compound concentration.

-

Fit the curve to determine the IC₅₀ value for the functional blockade of the nAChR.

-

Signaling Pathways and Experimental Workflows

The binding of this compound to nAChRs directly interrupts the normal signaling cascade at the neuromuscular junction.

Caption: Neuromuscular junction signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflows for characterizing this compound's binding to nAChRs.

Conclusion

This compound is a classic neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors. While specific quantitative binding data for this compound is sparse in contemporary literature, a comprehensive understanding of its binding sites and mechanism of action can be derived from studies on the structurally analogous compound, d-tubocurarine. This compound is presumed to bind to the two non-identical acetylcholine binding sites at the α-δ and α-ε subunit interfaces of the adult muscle nAChR, with key interactions involving aromatic amino acid residues. The characterization of such interactions relies on standard pharmacological techniques, including radioligand binding assays and electrophysiological recordings. This guide provides a foundational understanding for researchers and drug development professionals working with this compound and other neuromuscular blocking agents.

References

- 1. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C44H50N4O2+2 | CID 21158560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Atracurium – eDrug [edrug.mvm.ed.ac.uk]

- 7. academic.oup.com [academic.oup.com]

- 8. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of d-tubocurarine binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Open channel and competitive block of nicotinic receptors by pancuronium and atracurium [pubmed.ncbi.nlm.nih.gov]

- 11. Orientation of d-tubocurarine in the muscle nicotinic acetylcholine receptor-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Alcuronium Pharmacokinetics in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcuronium chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent derived from the natural alkaloid toxiferine. Historically used to induce muscle relaxation during surgical procedures, its use has largely been superseded by newer agents with more favorable pharmacokinetic profiles. However, understanding the pharmacokinetics of this compound in animal models remains relevant for comparative pharmacology and toxicology studies. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in various animal species, details relevant experimental methodologies, and illustrates its mechanism of action.

Core Mechanism of Action

This compound, like other non-depolarizing neuromuscular blockers, acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1] By binding to these receptors, this compound prevents acetylcholine from binding and subsequently depolarizing the muscle fiber, leading to muscle relaxation.[1]

Signaling Pathway at the Neuromuscular Junction

Pharmacokinetics of this compound in Animal Models

Quantitative pharmacokinetic data for this compound in common laboratory animal models is sparse in publicly available literature. Much of the detailed research was conducted decades ago, and comprehensive pharmacokinetic profiling as performed today was not standard.

Dogs

Limited data is available on the pharmacokinetics of this compound in dogs. One study investigated the neuromuscular blocking action of this compound chloride and reported a mean duration of action of 70 minutes.[2] However, key pharmacokinetic parameters such as half-life, volume of distribution, and clearance were not determined in this study. General information on non-depolarizing neuromuscular blocking agents in dogs suggests that they are primarily eliminated through renal and biliary routes.[3]

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Reference |

| Mean Duration of Action | 70 minutes | [2] |

| Half-life (t½) | Data not available | - |

| Volume of Distribution (Vd) | Data not available | - |

| Clearance (CL) | Data not available | - |

Cats

Table 2: Pharmacokinetic Parameters of this compound in Cats

| Parameter | Value | Reference |

| Half-life (t½) | Data not available | - |

| Volume of Distribution (Vd) | Data not available | - |

| Clearance (CL) | Data not available | - |

Rats

Similar to cats, there is a lack of specific published pharmacokinetic data for this compound in rats. General pharmacokinetic principles for non-depolarizing neuromuscular blockers in rodents would apply, with distribution to the extracellular fluid and elimination primarily via renal and hepatic pathways.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Half-life (t½) | Data not available | - |

| Volume of Distribution (Vd) | Data not available | - |

| Clearance (CL) | Data not available | - |

Experimental Protocols

Detailed experimental protocols for determining the pharmacokinetics of this compound in animal models are not extensively published. However, a general methodology can be outlined based on standard practices for studying neuromuscular blocking agents in animals.[5][6]

General Experimental Workflow

Key Methodological Components

-

Animal Models: Healthy, adult animals (e.g., Beagle dogs, domestic cats, Sprague-Dawley rats) of a specific sex and weight range are typically used.

-

Anesthesia: Animals are anesthetized to prevent distress and movement. The choice of anesthetic is crucial as some agents can potentiate the effects of neuromuscular blockers.[7] Commonly used anesthetics include inhalants like isoflurane or sevoflurane, or injectable agents.

-

Instrumentation: Catheters are placed for drug administration (typically intravenous) and blood sampling.

-

Drug Administration: this compound would be administered as an intravenous bolus or a continuous infusion at a predetermined dose.

-

Neuromuscular Monitoring: The degree of neuromuscular blockade is quantified using a nerve stimulator to deliver a train-of-four (TOF) stimulus to a peripheral nerve (e.g., the ulnar or peroneal nerve).[8] The resulting muscle contractions are measured, often using acceleromyography.

-

Blood Sampling: Blood samples are collected at predefined time points after drug administration.

-

Sample Processing and Analysis: Plasma is separated from the blood samples and stored frozen until analysis. The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[9]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, volume of distribution, and clearance, typically using non-compartmental or compartmental modeling software.

Conclusion

While this compound is a historically significant neuromuscular blocking agent, there is a notable lack of comprehensive pharmacokinetic data in commonly used animal models within the modern scientific literature. The information available is largely qualitative, focusing on the duration of action. For researchers and drug development professionals, this highlights a potential knowledge gap, particularly when using historical data for comparative purposes. The experimental protocols and methodologies outlined in this guide provide a framework for conducting future pharmacokinetic studies on this compound or other neuromuscular blocking agents in animal models, which would be invaluable for a more complete understanding of their comparative pharmacology.

References

- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 2. Observations on the neuromuscular blocking action of this compound in the dog and its reversal by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuromuscular Blocking Agents for Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 4. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]

- 6. acuc.berkeley.edu [acuc.berkeley.edu]

- 7. Effect of sevoflurane anesthesia on neuromuscular blockade produced by rocuronium infusion in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Alcuronium: A Technical Guide to its Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcuronium chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent. Historically significant, it is prepared from C-toxiferine I, a natural alkaloid. Its primary clinical application is to induce skeletal muscle relaxation during surgical procedures. This technical guide provides an in-depth overview of the metabolism and excretion pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolism of this compound

Current scientific literature indicates that this compound does not undergo significant metabolism or biodegradation in the human body. The drug is predominantly eliminated from the body in its unchanged, parent form. This lack of significant biotransformation is a key characteristic of its pharmacokinetic profile.

Excretion of this compound

This compound is eliminated from the body through two primary routes: renal and biliary excretion.

-

Renal Excretion : The principal pathway for the elimination of this compound is through the kidneys, with the unchanged drug being excreted in the urine. Studies have shown that a substantial portion of the administered dose is cleared via this route.

-

Biliary Excretion : A smaller fraction of the administered this compound dose is secreted into the bile and subsequently eliminated via the feces[1].

The following diagram illustrates the overall disposition of this compound in the body.

References

Toxicology Profile of Alcuronium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcuronium chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent.[1] Historically marketed under trade names such as Alloferin, it is derived from C-toxiferine I, a bis-quaternary alkaloid from Strychnos toxifera.[1] Its primary clinical application is as a skeletal muscle relaxant during surgical procedures to facilitate tracheal intubation and manage patients on mechanical ventilation.[2] This technical guide provides a comprehensive overview of the toxicology profile of this compound chloride, summarizing available quantitative data, detailing experimental methodologies for key toxicological endpoints, and visualizing relevant biological pathways and experimental workflows.

Mechanism of Action

This compound chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[3][4] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition prevents the depolarization of the muscle fiber membrane, thereby blocking the signal for muscle contraction and leading to flaccid paralysis.[3]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the signaling cascade at the neuromuscular junction and the inhibitory action of this compound chloride.

Caption: Mechanism of action of this compound chloride at the neuromuscular junction.

Toxicological Profile

Acute Toxicity

The acute toxicity of this compound chloride has been evaluated in rodent models through various routes of administration. The median lethal dose (LD50) is a measure of the acute toxicity of a substance.

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 27,600 µg/kg | [5] |

| Rat | Intraperitoneal | 270 µg/kg | [5] |

| Rat | Subcutaneous | 280 µg/kg | [5] |

| Mouse | Oral | 38,500 µg/kg | [5] |

Experimental Protocol: Acute Oral Toxicity (General Principles based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a protocol similar to the one outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 401. Although this guideline has been replaced, its principles are foundational.

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.

-

Housing and Fasting: Animals are housed in standard laboratory conditions and fasted prior to dosing (e.g., overnight for rats). Water is available ad libitum.

-

Dose Administration: The test substance is administered orally in graduated doses to several groups of animals, with one dose per group. A suitable vehicle is used for administration, and the volume is kept constant across dose levels.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of at least 14 days.

-

Data Collection: The number of mortalities in each dose group is recorded, and the LD50 is calculated using appropriate statistical methods.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.

The following diagram outlines a generalized workflow for an acute toxicity study.

Caption: Generalized workflow for an acute toxicity study.

Chronic Toxicity

There is a lack of publicly available data on the chronic toxicity of this compound chloride. Chronic toxicity studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) following long-term exposure.

Experimental Protocol: Chronic Toxicity (General Principles)

Chronic toxicity studies are typically conducted in two species, one rodent and one non-rodent, over a significant portion of their lifespan (e.g., 2 years for rats).

-

Dose Selection: At least three dose levels (low, mid, and high) and a control group are used. The highest dose is selected to induce some toxicity but not significant mortality.

-

Administration: The test substance is administered daily, typically mixed in the diet or drinking water, or by gavage.

-

Monitoring: Animals are monitored for clinical signs, body weight changes, food and water consumption, and ophthalmological and neurological effects. Hematology, clinical chemistry, and urinalysis are performed at multiple time points.

-

Pathology: A full histopathological examination of all organs and tissues is conducted at the end of the study.

Genotoxicity

Experimental Protocols: Genotoxicity Assays (General Principles)

A standard battery of genotoxicity tests includes:

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations).

-

In Vitro Mammalian Cell Cytogenetic Assay: This assay assesses chromosomal damage (structural and numerical aberrations) in cultured mammalian cells.

-

In Vivo Mammalian Erythrocyte Micronucleus Test: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.

Carcinogenicity

There is no indication of carcinogenicity to humans for this compound chloride as it is not listed by the International Agency for Research on Cancer (IARC).[4][6] However, a lack of listing does not equate to a comprehensive evaluation of its carcinogenic potential.

Experimental Protocol: Carcinogenicity Bioassay (General Principles)

Carcinogenicity studies are long-term bioassays, typically conducted in rodents, to assess the tumor-forming potential of a substance.

-

Study Design: The study design is similar to a chronic toxicity study, with exposure lasting for the majority of the animal's lifespan.

-

Endpoints: The primary endpoints are the incidence, multiplicity, and latency of tumor formation. A full histopathological evaluation of all tissues is performed.

Reproductive and Developmental Toxicity

There is a lack of publicly available data on the reproductive and developmental toxicity of this compound chloride.

Experimental Protocols: Reproductive and Developmental Toxicity (General Principles)

These studies are designed to assess the potential adverse effects of a substance on fertility, pregnancy, and offspring development.

-

Fertility and Early Embryonic Development Study: This study evaluates the effects on male and female reproductive performance and the early stages of embryonic development.

-

Embryo-Fetal Development Study (Teratogenicity): This study assesses the potential for the substance to induce structural abnormalities in the developing fetus.

-

Prenatal and Postnatal Development Study: This study evaluates the effects of exposure during late gestation, parturition, and lactation on the offspring.

Conclusion

The available toxicological data for this compound chloride is primarily limited to its acute toxicity in rodent models. While its mechanism of action as a neuromuscular blocking agent is well-understood, there is a significant gap in the publicly available information regarding its chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. For a comprehensive risk assessment, further studies adhering to current international guidelines would be necessary. The information provided in this guide on general experimental protocols can serve as a reference for the design and interpretation of such studies.

References

- 1. This compound chloride - Wikipedia [en.wikipedia.org]

- 2. This compound: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuromuscular junction - Wikipedia [en.wikipedia.org]

- 4. This compound | C44H50N4O2+2 | CID 21158560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Chloride | CAS#:15180-03-7 | Chemsrc [chemsrc.com]

- 6. This compound Chloride | C44H50Cl2N4O2 | CID 21158559 - PubChem [pubchem.ncbi.nlm.nih.gov]

Alcuronium Derivatives: A Technical Guide to Synthesis, Properties, and Pharmacological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of alcuronium and its semi-synthetic derivatives, focusing on their chemical properties, synthesis, and pharmacological evaluation as neuromuscular blocking agents. This compound, a derivative of the natural alkaloid C-toxiferine I, acts as a non-depolarizing muscle relaxant by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This document details the structure-activity relationships of a series of this compound analogues, presenting their binding affinities and antagonist potencies in a comparative format. Furthermore, it outlines the experimental methodologies for their synthesis and pharmacological characterization, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound chloride is a semi-synthetic bis-quaternary alkaloid derived from C-toxiferine I, a natural compound extracted from Strychnos toxifera.[1] It has been used clinically as a non-depolarizing neuromuscular blocking agent, inducing muscle relaxation during surgical procedures.[2][3] The mechanism of action involves the competitive inhibition of acetylcholine at the nicotinic receptors of the neuromuscular junction, which prevents the depolarization of the motor endplate and subsequent muscle contraction.[2][3] this compound is synthesized from C-toxiferine I by the replacement of both N-methyl groups with N-allyl moieties.[1] This modification results in a shorter duration of action compared to its parent compound.[1]

The development of this compound derivatives has been driven by the search for agents with improved pharmacological profiles, including faster onset, shorter duration of action, and reduced side effects. This guide explores a series of semi-synthetic analogues of toxiferine I, which can be considered derivatives of this compound, and evaluates their properties.

Physicochemical Properties of this compound Chloride

A comprehensive understanding of the physicochemical properties of this compound chloride is essential for its formulation and clinical application.

| Property | Value | Reference |

| Molecular Formula | C44H50Cl2N4O2 | [2] |

| Molecular Weight | 737.8 g/mol | [2] |

| Appearance | White to yellow-white, crystalline powder | The International Pharmacopoeia |

| Solubility | Soluble in water and ethanol | The International Pharmacopoeia |

| Specific Optical Rotation | -430° to -451° | The International Pharmacopoeia |

| pH of 10 mg/mL solution | 6.0 - 8.5 | The International Pharmacopoeia |

This compound Derivatives and Structure-Activity Relationships

A series of semi-synthetic analogues of toxiferine I, which are structurally related to this compound, have been synthesized to investigate their structure-activity relationships. These derivatives feature modifications at the hydroxyl groups and the N-substituents. The key structural modifications include the removal of one or both hydroxyl groups and the variation of the N-substituents (methyl, allyl, and 4-nitrobenzyl).

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) of the this compound derivatives for the muscle-type nicotinic acetylcholine receptor (nAChR) and their antagonistic potency (IC50) at the α7 nAChR.

| Compound | R (N-substituent) | Hydroxyl Groups | Ki (nM) for muscle-type nAChR | IC50 (µM) for α7 nAChR |

| Toxiferine I | Methyl | Two | 14 | >10 |

| This compound | Allyl | Two | 234 | >10 |

| 2a | Methyl | One | 180 | 0.59 |

| 2b | Allyl | One | 200 | 2.5 |

| 2c | 4-Nitrobenzyl | One | 150 | 1.5 |

| 3a | Methyl | None | 120 | 0.82 |

| 3b | Allyl | None | 75 | 5.2 |

| 3c | 4-Nitrobenzyl | None | 82 | 21 |

Data sourced from "Semisynthetic Analogues of Toxiferine I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors".

Experimental Protocols

General Synthesis of this compound Derivatives (Toxiferine I Analogues)

The synthesis of the described toxiferine I analogues involves a multi-step process starting from C-toxiferine I. A general workflow is outlined below.

Diagram: General Synthetic Workflow for this compound Derivatives

Caption: General synthetic scheme for this compound derivatives.

Methodology:

-

N-Demethylation of C-toxiferine I: The starting material, C-toxiferine I, is subjected to a demethylation reaction to remove the N-methyl groups, yielding the corresponding secondary amine.

-

N-Alkylation: The secondary amine is then alkylated with the desired substituent (e.g., allyl bromide, 4-nitrobenzyl bromide) to introduce the respective N-allyl or N-4-nitrobenzyl groups.

-

Deoxygenation: To obtain derivatives lacking hydroxyl groups, a selective deoxygenation process is employed. This can be a multi-step process involving the conversion of the hydroxyl groups to a good leaving group followed by reductive cleavage.

-

Purification: The crude products are purified using chromatographic techniques such as column chromatography to isolate the desired derivative.

-

Characterization: The structure and purity of the final compounds are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Pharmacological Evaluation: Radioligand Binding Assay

The binding affinity of the this compound derivatives to the muscle-type nAChR is determined using a competitive radioligand binding assay.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the muscle-type nAChR are prepared from a suitable cell line or tissue source.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]-epibatidine) and varying concentrations of the unlabeled test compound (this compound derivative).

-

Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

This compound and its derivatives exert their neuromuscular blocking effect by acting as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.

Diagram: Neuromuscular Junction Signaling and Blockade

Caption: Signaling at the neuromuscular junction and competitive antagonism by this compound derivatives.

Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, causing a conformational change that opens the ion channel. The influx of sodium ions leads to depolarization of the endplate, generating an end-plate potential (EPP). If the EPP reaches a certain threshold, it triggers a muscle action potential, leading to muscle contraction.

This compound and its derivatives, due to their structural similarity to ACh, bind to the same recognition sites on the nAChR. However, this binding does not lead to the opening of the ion channel. By occupying the binding sites, they prevent ACh from binding, thus inhibiting the generation of the EPP and preventing muscle contraction. This competitive antagonism is reversible, and the neuromuscular block can be overcome by increasing the concentration of ACh in the synaptic cleft, for instance, by administering an acetylcholinesterase inhibitor.

Conclusion

The semi-synthetic derivatives of this compound provide a valuable platform for studying the structure-activity relationships of non-depolarizing neuromuscular blocking agents. The quantitative data presented in this guide demonstrate that modifications to the hydroxyl groups and N-substituents of the parent molecule can significantly influence the binding affinity for muscle-type nAChRs and the selectivity over other nAChR subtypes. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers engaged in the design, synthesis, and evaluation of novel neuromuscular blocking agents. Further investigation into these and other derivatives may lead to the development of new drugs with optimized pharmacokinetic and pharmacodynamic profiles for clinical use.

References

- 1. arxiv.org [arxiv.org]

- 2. Semisynthetic analogues of toxiferine I and their pharmacological properties at α7 nAChRs, muscle-type nAChRs, and the allosteric binding site of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Modeling of In Vivo and In Vitro Effects of Nondepolarizing Neuromuscular Blocking Drugs [arxiv.org]

Alcuronium Chloride Solubility: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of alcuronium chloride, a semi-synthetic neuromuscular blocking agent. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its solubility in various solvents, alongside detailed experimental protocols and relevant biological pathways.

Executive Summary

This compound chloride, a bis-quaternary alkaloid derived from C-toxiferine I, functions as a non-depolarizing neuromuscular blocking agent. Its therapeutic efficacy is intrinsically linked to its formulation, for which solubility is a critical parameter. This document synthesizes available data on the solubility of this compound chloride, outlines standard methodologies for its determination, and illustrates its mechanism of action at the neuromuscular junction. While precise quantitative solubility data is limited in publicly accessible literature, this guide provides qualitative solubility information and the framework for its empirical determination.

Solubility Profile of this compound Chloride

This compound chloride is generally characterized as a water-soluble compound, a feature typical of quaternary ammonium salts. The available data on its solubility in different solvents are summarized below.

Table 1: Qualitative Solubility of this compound Chloride

| Solvent | Solubility | Source / Remarks |

| Water | Soluble | The International Pharmacopoeia[1] |